Ricinelaidic acid sodium salt

Description

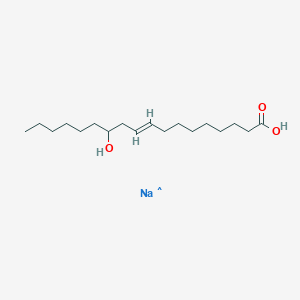

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9+; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEUYFQZJDGDEF-NBYYMMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C/C=C/CCCCCCCC(=O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585263 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-51-3 | |

| Record name | PUBCHEM_16219928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: A Molecule-Centric Approach to Spectroscopic Validation

An In-depth Technical Guide to the Spectroscopic Analysis of Ricinelaidic Acid Sodium Salt

In the realm of drug development and materials science, the precise characterization of a molecule is the bedrock upon which all subsequent research is built. This guide eschews a generic, templated approach to spectroscopic analysis. Instead, we will delve into the unique structural attributes of Ricinelaidic acid sodium salt—its carboxylate head, its trans-alkene bond, its chiral hydroxyl center, and its long aliphatic tail—and use these features to dictate our analytical strategy. We will explore not just how to acquire spectra, but why specific techniques and parameters are chosen to interrogate these features. Our objective is to construct a self-validating analytical workflow, where data from multiple orthogonal techniques converge to provide an unambiguous and trustworthy structural identity.

Ricinelaidic acid, the trans-isomer of ricinoleic acid, is noted for its potential biological activities, including anti-inflammatory effects through the antagonism of leukotriene B4 receptors.[1] Its sodium salt form enhances its utility in aqueous formulations. Accurate spectroscopic analysis is therefore paramount for confirming its identity, stereochemistry, and purity, ensuring the reliability of preclinical and clinical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the molecular framework, confirming the precise connectivity of atoms and their stereochemical relationships. For Ricinelaidic acid sodium salt, both ¹H and ¹³C NMR are indispensable, with 2D techniques serving to validate our assignments.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR protocol is the first step towards a reliable structural assignment. The choice of solvent is critical; for the sodium salt, Deuterium oxide (D₂O) is the logical choice due to the compound's ionic nature.[2]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of Ricinelaidic acid sodium salt in 0.5-0.7 mL of Deuterium oxide (D₂O). Ensure complete dissolution; gentle vortexing may be required.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution).

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set a spectral width sufficient to cover the expected range (~ -1 to 10 ppm).

-

Employ water suppression techniques (e.g., presaturation) to attenuate the large residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

2D NMR Acquisition (for validation):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.[3]

-

Spectral Interpretation: Decoding the Molecular Structure

The causality behind NMR is the unique electronic environment of each nucleus, which dictates its resonance frequency (chemical shift).

Diagram: Key Proton Environments in Ricinelaidic Acid

Caption: Key proton groups of Ricinelaidic acid for ¹H NMR analysis.

¹H NMR Spectrum Analysis: The proton spectrum reveals distinct signals for each key functional group. The trans configuration of the double bond is confirmed by the large coupling constant (typically ~15 Hz) between the olefinic protons, a critical distinction from the cis isomer (ricinoleic acid), which would show a smaller coupling constant (~10-12 Hz).

Table 1: Expected ¹H NMR Chemical Shifts for Ricinelaidic Acid Sodium Salt (in D₂O)

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Key Insights |

|---|---|---|---|

| Olefinic (-CH=CH-) | ~5.4 - 5.6 | Multiplet | Large coupling constant (~15 Hz) confirms trans geometry.[3][4] |

| Methine (-CH(OH)) | ~3.5 - 3.7 | Multiplet | Proton on the hydroxyl-bearing carbon. |

| α-Methylene (-CH₂-COO⁻) | ~2.2 - 2.4 | Triplet | Adjacent to the electron-withdrawing carboxylate group. |

| Allylic (-CH₂-C=C) | ~2.0 - 2.1 | Multiplet | Protons adjacent to the double bond.[3] |

| Alkyl Chain (-(CH₂)n-) | ~1.2 - 1.6 | Broad Multiplet | Overlapping signals from the long aliphatic chain.[5] |

| Terminal Methyl (-CH₃) | ~0.8 - 0.9 | Triplet | Characteristic upfield signal of the terminal methyl group.[4] |

¹³C NMR Spectrum Analysis: The ¹³C spectrum provides complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shift of the carboxylate carbon is particularly diagnostic.

Table 2: Expected ¹³C NMR Chemical Shifts for Ricinelaidic Acid Sodium Salt (in D₂O)

| Carbon Group | Expected Chemical Shift (ppm) | Key Insights |

|---|---|---|

| Carboxylate (-COO⁻) | ~175 - 180 | Downfield signal characteristic of a carboxylate carbon.[6] |

| Olefinic (-C=C-) | ~125 - 135 | Two distinct signals for the two alkene carbons. |

| Hydroxylated Carbon (-C-OH) | ~70 - 75 | Carbon atom bonded to the hydroxyl group. |

| Aliphatic Carbons (C2-C17) | ~25 - 40 | Multiple signals corresponding to the long alkyl chain. |

| Terminal Methyl (-CH₃) | ~14 - 15 | Most upfield signal. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by probing their characteristic vibrational frequencies. For Ricinelaidic acid sodium salt, the most crucial observation is the transformation of the carboxylic acid group into a carboxylate salt.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern, convenient method that requires minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid Ricinelaidic acid sodium salt powder directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental contributions.

-

Sample Scan: Acquire the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Diagram: FT-IR Experimental Workflow

Caption: A streamlined workflow for ATR-FT-IR analysis.

Spectral Interpretation: Identifying Key Vibrations

The IR spectrum of a carboxylate salt is fundamentally different from its parent carboxylic acid.[7] The sharp, intense carbonyl (C=O) stretch of the acid (around 1700 cm⁻¹) disappears and is replaced by two distinct, strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻).[8]

Table 3: Key FT-IR Absorption Bands for Ricinelaidic Acid Sodium Salt

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Diagnostic Importance |

|---|---|---|---|

| O-H Stretch (Hydroxyl) | 3200 - 3500 | Broad, Strong | Confirms the presence of the hydroxyl group.[4] |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Characteristic of the long aliphatic chain.[9] |

| Carboxylate Asymmetric Stretch | ~1550 - 1610 | Strong | Key diagnostic peak. Replaces the C=O stretch of the acid.[10][11] |

| Carboxylate Symmetric Stretch | ~1400 - 1440 | Variable-Strong | Key diagnostic peak. Paired with the asymmetric stretch.[11][12] |

| =C-H Bend (trans) | ~960 - 970 | Strong | Crucial peak for confirming trans alkene geometry. |

| C-O Stretch (Hydroxyl) | ~1050 - 1150 | Medium | Corresponds to the C-O bond of the secondary alcohol. |

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers further structural confirmation that corroborates NMR data. Electrospray Ionization (ESI) is the method of choice for ionic compounds like sodium salts.[13]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like methanol:water.

-

LC Separation (Optional but Recommended): Use a C18 reverse-phase column to chromatographically separate the analyte from any potential impurities before it enters the mass spectrometer.

-

Ionization: Utilize an ESI source. For this molecule, negative ion mode is highly effective, as it will readily form the [M-Na]⁻ ion.

-

Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the parent ion.

-

Tandem MS (MS/MS): Select the parent ion ([M-Na]⁻) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Spectral Interpretation: From Parent Ion to Structural Fragments

The molecular formula of Ricinelaidic acid sodium salt is C₁₈H₃₃NaO₃, with a calculated molecular weight of approximately 320.4 g/mol .[2][14]

Full Scan MS: In negative ESI mode, the expected primary ion is the de-sodiated molecule, [C₁₈H₃₃O₃]⁻, with an m/z of ~297.2. This corresponds to the mass of the parent Ricinelaidic acid (298.2 g/mol ) minus a proton.[15][16]

Tandem MS (MS/MS): The fragmentation pattern provides a structural fingerprint. Key fragmentations are expected to occur at the weakest bonds and chemically significant sites, such as cleavage adjacent to the hydroxyl group and the double bond. This pattern helps to confirm the location of these functional groups along the alkyl chain. Charge-remote fragmentation can also yield ions that are informative for locating the double bond.[17]

Diagram: ESI-MS Process and Key Fragmentation Sites

Caption: ESI-MS/MS workflow and likely fragmentation points on the analyte.

UV-Visible Spectroscopy: A Tool for Quantification and Purity

While not a primary technique for detailed structural elucidation of this molecule, UV-Vis spectroscopy has its place. Isolated, non-conjugated double bonds and carboxylate groups do not have strong absorptions in the standard 200-800 nm UV-Vis range.[18] Their primary electronic transitions occur in the far UV (<200 nm).[8]

However, the utility of UV-Vis lies in:

-

Purity Assessment: The presence of a significant absorption band around 230-280 nm could indicate the presence of conjugated diene or carbonyl impurities, which can arise from oxidation.[18]

-

Quantification: While not ideal, if a suitable chromophore were present or could be derivatized, UV-Vis could be used for quantitative analysis following the Beer-Lambert law. For fatty acids, it is more often used to assess overall blend characteristics or oxidation levels rather than for identifying the primary molecule.[19]

Conclusion: A Triad of Trustworthy Analysis

The structural elucidation of Ricinelaidic acid sodium salt is a clear demonstration of the power of a multi-technique, orthogonal analytical approach.

-

NMR Spectroscopy provides the definitive molecular structure, connectivity, and stereochemistry.

-

FT-IR Spectroscopy rapidly confirms the presence of all key functional groups and, critically, verifies the salt formation and alkene geometry.

-

Mass Spectrometry provides the unambiguous molecular weight and corroborates the structure through predictable fragmentation.

Together, these three pillars form a self-validating system. A claim made from the NMR data (e.g., the presence of a hydroxyl group) is confirmed by IR and MS. The molecular weight from MS is consistent with the structure derived from NMR. This convergence of evidence provides the highest level of confidence for researchers, scientists, and drug development professionals, ensuring that the molecule in the vial is precisely what the label claims.

References

-

PubChem. (n.d.). Sodium Ricinoleate. National Center for Biotechnology Information. Retrieved from [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

-

SpectraBase. (n.d.). ricinoleic acid, sodium salt. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). Oleic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2025, May 27). Ricinelaidic acid. Retrieved from [Link]

-

Kyle, J. E., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Methods in Molecular Biology. Retrieved from [Link]

-

Smith, B. C. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra indicating the effect of various α-unsaturated fatty acids on UV oxidation of catechin solution. Retrieved from [Link]

-

Wei, W., et al. (2023). Impurity contribution to ultraviolet absorption of saturated fatty acids. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000207). Retrieved from [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ricinoleic acid, monosodium salt, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Murphy, R. C. (2014, December 2). Fatty Acids. Books Gateway. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum from oleic acid (blue) and PEG-400-Oleate (red). Retrieved from [Link]

-

ResearchGate. (n.d.). Vegetable Oil-based Ricinelaidic Acid Organogels-Phase Behavior, Microstructure, and Rheology. Retrieved from [Link]

-

IOSR Journal. (n.d.). Mass Spectra of Ricinoleic Acid and Ricinoleic Acid Methyl Ester Obtained From Ocimum Gratissimum Leaves Extract. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information CdSe quantum dots capped with naturally occurring biobased oils. Retrieved from [Link]

-

MDPI. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Applied Sciences. Retrieved from [Link]

-

NIST. (n.d.). Ricinoleic acid. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of CMC sodium salt and CMC-g-IA. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. Retrieved from [Link]

-

ACS Publications. (2012). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

YouTube. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies. LIPID MAPS. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of fatty acid sodium salts. Retrieved from [Link]

-

YouTube. (2023, August 17). Analysis of Edible Oils by UV/Vis Spectroscopy: Device Configuration and Measurement. Analytik Jena. Retrieved from [Link]

-

SpectraBase. (n.d.). Ricinoleic acid. Wiley. Retrieved from [Link]

-

Grokipedia. (n.d.). Ricinelaidic acid. Retrieved from [Link]

-

Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. (2021). International Journal of Advanced Research in Chemical Science. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2021). SIMPLE METHOD DETERMINATION OF SATURATED AND UNSATURATED FATTY ACIDS SOURCES FOR DIESEL-BIODIESEL BLENDS. Retrieved from [Link]

-

Hsu, F. F., & Turk, J. (n.d.). Electrospray Ionization with Low-Energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Complex Lipids. Methods in Enzymology. Retrieved from [Link]

-

Redalyc. (n.d.). 1H-NMR Spectroscopy Study of Oleic Acid and Methyl Oleate Ozonation in different reaction conditions. Retrieved from [Link]

-

SciELO. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. Retrieved from [Link]

-

LIPID MAPS. (2023, November 21). Ricinoleic acid. Retrieved from [Link]

-

Fatty acid composition of vegetable oils determined from 13c-nmr spectra. (n.d.). Revista de Chimie. Retrieved from [Link]

-

MDPI. (2018). Study on the Spectrophotometric Detection of Free Fatty Acids in Palm Oil Utilizing Enzymatic Reactions. Molecules. Retrieved from [Link]

-

ResearchGate. (2016). Production of ricinoleic acid- containing monoestolide triacylglycerides in an oleaginous diatom, Chaetoceros gracilis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ricinoleic acid. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. spectrabase.com [spectrabase.com]

- 3. magritek.com [magritek.com]

- 4. rsc.org [rsc.org]

- 5. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. Sodium Ricinoleate | C18H33NaO3 | CID 23687338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ricinelaidic acid - Wikipedia [en.wikipedia.org]

- 16. iosrjournals.org [iosrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mjas.analis.com.my [mjas.analis.com.my]

A Technical Guide to the ¹H and ¹³C NMR Spectra of Ricinelaidic Acid Sodium Salt

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ricinelaidic acid sodium salt. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical considerations for acquiring and interpreting NMR data for this specific long-chain fatty acid salt. We will explore the structural nuances revealed by NMR spectroscopy, offering field-proven insights into experimental design and spectral interpretation.

Introduction: The Significance of Ricinelaidic Acid and its Sodium Salt

Ricinelaidic acid, the trans-isomer of ricinoleic acid, is an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10.[1][2] Its sodium salt form enhances its solubility in polar solvents, a critical factor for various applications, including its potential use in drug delivery systems and as a surfactant. Understanding the precise chemical structure and conformation of ricinelaidic acid sodium salt is paramount for predicting its physicochemical properties and biological interactions. NMR spectroscopy stands as a powerful, non-destructive technique for this purpose, providing detailed information at the atomic level.[3][4]

The Molecular Structure of Ricinelaidic Acid Sodium Salt

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra. The structure, including the IUPAC numbering of the carbon atoms, is presented below.

Caption: Figure 1: Molecular Structure of Ricinelaidic Acid Sodium Salt

Principles of ¹H and ¹³C NMR Spectroscopy in the Context of Fatty Acid Salts

NMR spectroscopy relies on the magnetic properties of atomic nuclei. In ¹H NMR, the chemical shift of a proton is highly sensitive to its local electronic environment. Protons in different functional groups (e.g., methyl, methylene, vinyl) will resonate at characteristic frequencies, providing a map of the proton framework of the molecule. Similarly, ¹³C NMR provides information about the carbon skeleton. The chemical shift of each carbon atom is influenced by its hybridization, substitution, and proximity to electronegative atoms.[5][6]

For ricinelaidic acid sodium salt, key structural features that will be discernible in the NMR spectra include:

-

The carboxylate head group.

-

The long aliphatic chain.

-

The trans double bond.

-

The hydroxyl group and its associated methine proton.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is critically dependent on the experimental setup. The following protocol outlines a robust methodology for acquiring ¹H and ¹³C NMR spectra of ricinelaidic acid sodium salt.

Workflow for NMR Analysis

Caption: Figure 2: Workflow for NMR Analysis of Ricinelaidic Acid Sodium Salt

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of ricinelaidic acid sodium salt.

-

Dissolve the sample in a suitable deuterated solvent. Given the salt nature of the compound, deuterium oxide (D₂O) is a primary choice.[4] Deuterated methanol (CD₃OD) can also be considered.

-

Add a small amount of an internal standard for chemical shift referencing. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) is commonly used and set to 0.00 ppm.[7][8]

-

Thoroughly dissolve the sample, using gentle vortexing if necessary, and transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters:

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.

-

Pulse Angle: 30 degrees.

-

Relaxation Delay: A longer delay of 10-30 seconds is crucial for the quantitative analysis of quaternary carbons and carbons with long relaxation times.[6]

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Predicted ¹H NMR Spectrum: Interpretation and Peak Assignments

The predicted ¹H NMR spectrum of ricinelaidic acid sodium salt in D₂O is summarized in the table below. The absence of the acidic proton from the carboxylic acid, which typically appears around 12 ppm, is a key indicator of salt formation.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.4 | Multiplet | 2H | H-9, H-10 | Olefinic protons of the trans double bond. The trans configuration generally leads to a slightly downfield shift compared to cis isomers.[9][10] |

| ~3.6 | Multiplet | 1H | H-12 | Methine proton attached to the carbon bearing the hydroxyl group. |

| ~2.2 | Triplet | 2H | H-2 | Methylene protons alpha to the carboxylate group. |

| ~2.0 | Multiplet | 4H | H-8, H-11 | Allylic methylene protons adjacent to the double bond. |

| ~1.6 | Multiplet | 2H | H-3 | Methylene protons beta to the carboxylate group. |

| ~1.3 | Broad Multiplet | ~16H | H-4 to H-7, H-13 to H-17 | Overlapping signals of the methylene protons in the aliphatic chain. |

| ~0.9 | Triplet | 3H | H-18 | Terminal methyl group protons. |

Predicted ¹³C NMR Spectrum: Interpretation and Peak Assignments

The predicted ¹³C NMR spectrum provides complementary information about the carbon backbone. The chemical shift of the carboxylate carbon is a key diagnostic peak.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180-185 | C-1 | Carboxylate carbon. The deprotonation and negative charge on the oxygen atoms cause a downfield shift compared to the carboxylic acid (~175-180 ppm).[3][4] |

| ~130 | C-9, C-10 | Olefinic carbons of the trans double bond. |

| ~72 | C-12 | Carbon bearing the hydroxyl group. |

| ~35-40 | C-2, C-11 | Carbon alpha to the carboxylate and one of the allylic carbons. |

| ~25-33 | Aliphatic CH₂ | Overlapping signals of the methylene carbons in the aliphatic chain. |

| ~23 | C-17 | Methylene carbon beta to the terminal methyl group. |

| ~14 | C-18 | Terminal methyl carbon. |

Conclusion

This technical guide has provided a detailed framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of ricinelaidic acid sodium salt. By combining foundational NMR principles with specific data for analogous structures, we have presented a robust prediction of the spectral features of this molecule. The provided experimental protocol offers a validated starting point for researchers, ensuring the acquisition of high-quality data. Accurate spectral interpretation, as outlined in this guide, is essential for the structural elucidation and quality control of ricinelaidic acid sodium salt in various scientific and industrial applications.

References

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

- Pop, A., Kacsó, I., & Turza, A. (2014). Fatty acid composition of vegetable oils determined from 13c-nmr spectra. Revista de Chimie, 65(1), 64-68.

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3547.

-

Padidela, S. R. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? [Discussion post]. ResearchGate. Retrieved from [Link]

-

Knothe, G. (n.d.). Quantification by 1H-NMR. AOCS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information CdSe quantum dots capped with naturally occurring biobased oils. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). SALTS OF FATTY ACIDS. Retrieved from [Link]

- Quigley, M. A., & Suarez, S. (2001). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity.

-

Reddit. (2024, January 6). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. r/Chempros. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of a triglyceride of ricinoleic acid, b polyricinoleic... [Image]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0000207). Retrieved from [Link]

- Gauthier, D. A., & Woll, M. G. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 861-870.

- Lee, D. H., & Lee, C. S. (2001). Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. Bulletin of the Korean Chemical Society, 22(1), 113-114.

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum for epoxidized ricinoleic acid (ERA) (2) [Image]. Retrieved from [Link]

-

PubChem. (n.d.). Elaidic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes. A Small-Group or Recitation Activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Wawer, I., & Płachta, Z. (2019).

- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310.

-

Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

- Wen, A., & Yalkowsky, S. H. (2005). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Journal of Pharmaceutical Sciences, 94(6), 1233-1238.

-

Livestock Metabolome Database. (n.d.). Showing metabocard for Elaidic acid (LMDB00182). Retrieved from [Link]

- Gauthier, D. A., & Woll, M. G. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 861-870.

- London, R. E., Matwiyoff, N. A., Stewart, J. M., & Cann, J. R. (1978). 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. Biochemistry, 17(12), 2277-2283.

- Byrne, F. P., Forier, B., & Clark, J. H. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5225-5233.

-

LIPID MAPS. (2023, November 21). Ricinoleic acid. Retrieved from [Link]

-

Perras, F. A., & Pruski, M. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI.GOV. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrums of linoleic acid and synthesis compounds. (1)... [Image]. Retrieved from [Link]

Sources

- 1. Oleic acid(112-80-1) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. magritek.com [magritek.com]

- 6. bch.ro [bch.ro]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry of Ricinelaidic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinelaidic acid, the trans-isomer of ricinoleic acid, is a key C18 hydroxy unsaturated fatty acid with growing importance in industrial lubricants and biomedical research.[1] Accurate and reliable analytical methods are paramount for its characterization and quantification in complex matrices. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of ricinelaidic acid sodium salt. We delve into the core principles of electrospray ionization (ESI), detail optimized experimental workflows from sample preparation to data acquisition, and provide a causal explanation for methodological choices. A central focus is the structural elucidation via tandem mass spectrometry (MS/MS), with a detailed examination of its characteristic fragmentation patterns. This document serves as a practical resource for scientists aiming to develop and validate robust analytical methods for this and similar hydroxy fatty acids.

Section 1: Introduction to Ricinelaidic Acid

Ricinelaidic acid, formally known as (9E,12R)-12-hydroxyoctadec-9-enoic acid, is a long-chain fatty acid with a molecular formula of C₁₈H₃₄O₃ and a molar mass of 298.46 g/mol .[1][2] Its structure is distinguished by an 18-carbon backbone featuring a trans double bond between carbons 9 and 10, and a hydroxyl group at carbon 12.[1] It is the geometric isomer of ricinoleic acid, the primary fatty acid in castor oil.[1][2] While not a major natural constituent itself, ricinelaidic acid is produced synthetically and used in the manufacturing of lubricants and as a research tool in lipid biochemistry due to its biological activities, such as inhibiting leukotriene B4 receptor signaling.[1]

The analysis of its sodium salt form, sodium ricinelaidate (C₁₈H₃₃NaO₃), presents unique considerations for mass spectrometry.[3][4] As a salt, it is readily soluble in polar solvents like methanol and water, making it highly amenable to electrospray ionization.[3] Understanding its ionization behavior and subsequent fragmentation is critical for unambiguous identification and reliable quantification.

Section 2: Core Principles of ESI-MS for Fatty Acid Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for analyzing polar and thermally labile molecules like fatty acid salts.[5][6] The process involves the formation of gas-phase ions from a liquid solution, which are then separated by the mass spectrometer based on their mass-to-charge ratio (m/z).

Justification for Negative Ion Mode (ESI-): For fatty acids, including ricinelaidate, negative ion mode ESI is overwhelmingly preferred. The carboxylic acid group (-COOH) is acidic and readily deprotonates in solution to form a stable carboxylate anion (-COO⁻). This deprotonation process is highly efficient in the ESI source, leading to a strong signal for the [M-H]⁻ ion and, consequently, high sensitivity. This approach simplifies the resulting mass spectrum and provides a clear precursor ion for subsequent fragmentation analysis (MS/MS).[7]

Section 3: A Validated Experimental Workflow

A robust analytical method is a self-validating system. The following workflow is designed to ensure reproducibility and accuracy, incorporating quality control at each stage.

Overall Experimental Workflow Diagram

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 3. Sodium Ricinoleate | C18H33NaO3 | CID 23687338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium ricinoleate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rupress.org [rupress.org]

- 7. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Surfactant Properties and Mechanism of Action of Ricinelaidic Acid Sodium Salt

Abstract

This technical guide provides a comprehensive examination of the theoretical mechanism of action of ricinelaidic acid sodium salt as an anionic surfactant. Ricinelaidic acid, the trans-isomer of the more common ricinoleic acid found in castor oil, possesses a unique molecular architecture that dictates its interfacial behavior.[1][2] While direct experimental data on its sodium salt are scarce, this document elucidates its surfactant properties through a foundational analysis of its structure, a comparative study against its well-characterized cis-isomer (sodium ricinoleate), and an application of established surfactant theory. We present the core principles of surface tension reduction, micellization, and emulsification as they apply to this molecule. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical validation of these theoretical postulations, empowering researchers to characterize its properties, including its Critical Micelle Concentration (CMC) and emulsifying efficacy.

Introduction: The Isomeric Nuance in Fatty Acid Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that form the cornerstone of countless applications in the pharmaceutical, cosmetic, and chemical industries.[3][4] Anionic surfactants, characterized by a negatively charged hydrophilic head group, are particularly valued for their detergency and emulsification capabilities.[5][6] Among these, the salts of fatty acids—colloquially known as soaps—represent the oldest and most understood class.

This guide focuses on a specific, yet lesser-known, fatty acid salt: sodium ricinelaidate . It is the sodium salt of ricinelaidic acid, an 18-carbon unsaturated hydroxy fatty acid.[1] Its significance lies in its stereochemical relationship with ricinoleic acid, the primary fatty acid in castor oil, which constitutes up to 90% of its fatty acid content.[2][7] Ricinelaidic acid is the trans-isomer of ricinoleic acid, which exists in a cis-configuration.[8] This subtle difference in the geometry of the double bond profoundly impacts the molecule's three-dimensional shape, leading to significant variations in physical properties and, consequently, its behavior as a surfactant.

While sodium ricinoleate is a recognized surfactant and emulsifier, the properties of its trans-counterpart are not well-documented.[7][9] This paper aims to bridge that gap by providing a detailed theoretical framework for the mechanism of action of sodium ricinelaidate, supported by robust protocols for its scientific validation.

Molecular Architecture of Ricinelaidic Acid Sodium Salt

The surfactant activity of any molecule is dictated by its structure. The ricinelaidate anion possesses three key features that govern its function:

-

The Hydrophobic Tail: A long, 18-carbon aliphatic chain that is nonpolar and repelled by water. This portion of the molecule is responsible for its lipophilic (oil-loving) characteristics.

-

The Hydrophilic Head: A carboxylate group (-COO⁻Na⁺) at one end of the chain. This ionic group is polar and readily interacts with water molecules, rendering this end of the molecule water-soluble.[5]

-

Modulating Functional Groups:

-

A trans-Double Bond: Located at the C9 position ((9E)). Unlike the cis-bond in ricinoleate, which creates a distinct "kink" in the chain, the trans-bond results in a more linear, straight-chain geometry. This linearity is expected to allow for more efficient packing of molecules at interfaces and within micelles.

-

A Hydroxyl Group: Positioned at the C12 position. This group introduces additional polarity along the hydrophobic tail, potentially influencing water interaction, solubility, and the hydrophilic-lipophilic balance (HLB) of the surfactant.[10]

-

The structural comparison with its cis-isomer is critical. The higher melting point of ricinelaidic acid (50.5–51.0 °C) compared to ricinoleic acid (5 °C) is a direct consequence of the more efficient crystal packing afforded by its straighter trans-configuration.[1][2] This suggests that sodium ricinelaidate may exhibit distinct aggregation behavior and thermal properties, such as a higher Krafft temperature.

| Property | Ricinelaidic Acid | Ricinoleic Acid | Reference |

| Chemical Formula | C₁₈H₃₄O₃ | C₁₈H₃₄O₃ | [1][2] |

| Molar Mass | 298.46 g/mol | 298.46 g/mol | [3][8] |

| Double Bond Isomerism | trans (9E) | cis (9Z) | [1][2] |

| Molecular Shape | Relatively Linear | Kinked/Bent | - |

| Melting Point | 50.5–51.0 °C | 5 °C | [1][2] |

graph Molecular_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [penwidth=1.5];// Define nodes for the structure tail [label="Hydrophobic Tail\n(18-Carbon Chain)", pos="0,0!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; head [label="Hydrophilic Head\n(Carboxylate Group, -COO⁻Na⁺)", pos="4,0!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; bond [label="Trans Double Bond\n(Linear Geometry)", pos="1.5,0.8!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydroxyl [label="Hydroxyl Group (-OH)\n(Adds Polarity)", pos="2.5,-0.8!", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Connect the parts tail -- head [style=invis]; // Use invisible edge for positioning// Logical connections tail -> bond [label=" contains", len=1.5, color="#5F6368"]; tail -> hydroxyl [label=" contains", len=1.5, color="#5F6368"]; }

Figure 1: Key functional components of the ricinelaidate anion.

Core Mechanism of Action as a Surfactant

The mechanism of action for sodium ricinelaidate follows the fundamental principles of surface chemistry, driven by the molecule's amphipathic nature to minimize the system's free energy in an aqueous environment.

Adsorption and Reduction of Surface Tension

In an aqueous solution at low concentrations, sodium ricinelaidate molecules preferentially migrate to interfaces (e.g., air-water or oil-water). They orient themselves with their hydrophilic carboxylate heads in the water phase and their hydrophobic tails directed away from it. This adsorption disrupts the cohesive energy at the water's surface, thereby reducing surface tension.[5] The process continues until the interface is saturated with surfactant monomers.

Micellization and the Critical Micelle Concentration (CMC)

Once the interface is saturated, further addition of the surfactant forces the molecules to aggregate in the bulk solution. This self-assembly process, driven by the hydrophobic effect, results in the formation of spherical structures called micelles .[11][12] In a standard micelle, the hydrophobic tails form a core, shielded from the water, while the hydrophilic heads form an outer shell, or corona, that interfaces with the aqueous environment.[13]

The concentration at which micelle formation begins is a sharp, well-defined threshold known as the Critical Micelle Concentration (CMC) .[11] Below the CMC, the surfactant exists primarily as monomers. Above the CMC, newly added surfactant molecules predominantly form micelles, and properties like surface tension and osmotic pressure remain relatively constant.[14] The more linear structure of sodium ricinelaidate may allow for tighter packing within the micelle, potentially leading to a lower CMC compared to its cis-counterpart.

Figure 2: The process of micelle formation relative to the CMC.

Emulsification

Emulsification is the process of dispersing one immiscible liquid (like oil) into another (like water).[15] The micelles formed by sodium ricinelaidate are central to this function. The nonpolar, hydrophobic core of the micelle can encapsulate oil droplets. The hydrophilic outer shell then allows the entire micelle-oil complex to be dispersed and stabilized within the aqueous phase, forming an oil-in-water emulsion.[16] This mechanism is fundamental to the formulation of creams, lotions, and other delivery systems, as well as for detergency, where micelles trap and remove greasy soils.[6]

Experimental Protocols for Surfactant Characterization

The following protocols provide a self-validating framework for synthesizing and characterizing the surfactant properties of ricinelaidic acid sodium salt. The causality behind each step is explained to provide a deeper understanding of the methodology.

Protocol 1: Synthesis of Ricinelaidic Acid Sodium Salt

-

Principle: This protocol uses a standard saponification reaction. Ricinelaidic acid (a weak acid) is neutralized with sodium hydroxide (a strong base) in an alcoholic solvent to yield the sodium salt (soap) and water. The alcohol acts as a co-solvent to ensure both the nonpolar fatty acid and the aqueous base can react.

-

Methodology:

-

Dissolution: Accurately weigh 10.0 g of high-purity ricinelaidic acid and dissolve it in 100 mL of 95% ethanol in a 250 mL round-bottom flask. Gentle warming (to ~40°C) may be required.

-

Causality: Ethanol ensures a homogeneous reaction medium for the lipophilic fatty acid and the aqueous base.

-

-

Titration/Neutralization: Prepare a 1.0 M solution of sodium hydroxide (NaOH). Add a few drops of phenolphthalein indicator to the ricinelaidic acid solution. Titrate with the NaOH solution with constant stirring until a faint, persistent pink color is observed. This indicates complete neutralization.

-

Causality: The color change of the pH indicator precisely marks the stoichiometric endpoint of the acid-base reaction.

-

-

Solvent Removal: Remove the ethanol and water solvent using a rotary evaporator under reduced pressure.

-

Causality: This step isolates the solid sodium ricinelaidate product.

-

-

Purification: Wash the resulting solid with cold acetone or diethyl ether to remove any unreacted ricinelaidic acid.

-

Causality: The sodium salt is insoluble in nonpolar organic solvents, while the free fatty acid is soluble, allowing for effective purification.

-

-

Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight. Store in a desiccator.

-

Protocol 2: Determination of Critical Micelle Concentration (CMC) via Tensiometry

-

Principle: Surface tension decreases as the concentration of a surfactant increases. At the CMC, the surface becomes saturated with monomers, and further additions form micelles in the bulk solution, causing the surface tension to plateau. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.[11]

-

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of sodium ricinelaidate in deionized water at a concentration significantly above the expected CMC (e.g., 100 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.01 mM to 100 mM).

-

Tensiometer Calibration: Calibrate a surface tensiometer (using the Du Noüy ring or Wilhelmy plate method) with deionized water.

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated. Ensure the ring/plate is thoroughly cleaned and dried between measurements. Allow each solution to equilibrate for 2-5 minutes before measurement.

-

Causality: Measuring from dilute to concentrated minimizes contamination and carry-over effects. Equilibration allows time for surfactant monomers to migrate to the interface.

-

-

Data Analysis: Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The CMC is the concentration at which the curve shows a distinct break or change in slope. It can be determined by the intersection of the two linear portions of the plot.

-

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 3. ricinoleic acid | CAS#:141-22-0 | Chemsrc [chemsrc.com]

- 4. ipcol.com [ipcol.com]

- 5. What is an Anionic Surfactant? [saniterlab.com]

- 6. sancolo.com [sancolo.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. Ricinelaidic acid - Wikipedia [en.wikipedia.org]

- 9. CAS 5323-95-5: Sodium ricinoleate | CymitQuimica [cymitquimica.com]

- 10. Ricinoleic Acid vs. Undecylenic Acid: A Technical Comparison - Nova Industries [novaind.in]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. agilent.com [agilent.com]

- 15. m.youtube.com [m.youtube.com]

- 16. quora.com [quora.com]

An Investigative Guide to the Antimicrobial Potential of Ricinelaidic Acid Sodium Salt

A Technical Whitepaper for Researchers and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the relentless pursuit of novel antimicrobial agents, the vast library of natural lipids presents a compelling frontier. Among these, ricinoleic acid, the major component of castor oil, has garnered significant attention for its broad-spectrum biological activities. However, the scientific narrative predominantly focuses on this cis-isomer, leaving its trans-isomer, ricinelaidic acid, largely unexplored in the context of antimicrobial research. This guide, therefore, adopts an investigative stance. It is structured not as a dossier of established facts about the antimicrobial properties of ricinelaidic acid sodium salt—for such a dossier does not yet exist in the public domain—but as a rigorous, scientifically-grounded roadmap for its evaluation.

We will begin by delineating the well-documented antimicrobial attributes of the cis-isomer, ricinoleic acid and its salts, as a foundational benchmark. Subsequently, we will delve into the pivotal role of cis-trans isomerism in fatty acids, a critical factor that dictates their three-dimensional structure and, consequently, their interaction with biological membranes. This will form the bedrock of a central hypothesis regarding the potential antimicrobial efficacy of ricinelaidic acid sodium salt. Finally, this whitepaper will furnish detailed, field-proven experimental protocols to systematically test this hypothesis, enabling researchers to venture into this uncharted territory with a robust methodological framework.

The Established Antimicrobial Landscape: Ricinoleic Acid and its Salts

Ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid) is an unsaturated omega-9 fatty acid that constitutes up to 90% of the fatty acid content of castor oil. Its antimicrobial effects, and those of its salts (e.g., sodium and potassium ricinoleate), are primarily attributed to its ability to disrupt the cell membranes of microorganisms.[1] This disruption leads to increased membrane permeability, the leakage of essential intracellular components such as ions and proteins, and ultimately, cell death.[1]

The biological activities of ricinoleic acid and its salts are largely attributed to the ricinoleic acid moiety.[1] Salts like potassium ricinoleate are primarily used as surfactants and emulsifying agents.[1]

Mechanism of Action: A Cascade of Membrane Disruption

The antimicrobial action of ricinoleic acid is a multi-stage process targeting the microbial cell envelope:

-

Intercalation into the Lipid Bilayer: The amphipathic nature of the ricinoleate molecule allows it to insert itself into the phospholipid bilayer of the microbial cell membrane.

-

Disruption of Membrane Fluidity: The kink in the acyl chain, a consequence of the cis double bond, disrupts the ordered packing of the membrane lipids. This increases membrane fluidity and compromises its structural integrity.

-

Formation of Pores/Channels: At sufficient concentrations, ricinoleate molecules may aggregate to form pores or channels, leading to a catastrophic loss of the proton motive force and leakage of cytoplasmic contents.

-

Inhibition of Key Cellular Processes: The compromised membrane integrity and altered intracellular environment can secondarily inhibit essential cellular processes, including nutrient uptake and ATP synthesis.

Caption: Proposed antimicrobial mechanism of ricinoleic acid.

Documented Spectrum of Activity

While extensive, the reported minimum inhibitory concentrations (MICs) for ricinoleic acid can vary, reflecting differences in experimental conditions and microbial strains.

| Microorganism | Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| Staphylococcus aureus | MRSA CCARM 3807 | > 512 mg/L | [1] |

| Staphylococcus aureus | MRSA CCARM 3820 | > 512 mg/L | [1] |

| Escherichia coli | - | 25 mg/ml | [1] |

| Candida albicans | - | 50 mg/ml | [1] |

The Central Hypothesis: The Influence of Cis-Trans Isomerism on Antimicrobial Efficacy

Ricinelaidic acid is the trans-isomer of ricinoleic acid.[2] Unlike the kinked structure of the cis-isomer, the trans configuration results in a more linear, rigid molecular geometry, similar to that of saturated fatty acids. This seemingly subtle structural alteration has profound implications for how the molecule interacts with the ordered environment of a microbial cell membrane.

In fact, some bacteria have evolved enzymes, known as cis-trans isomerases, that convert cis unsaturated fatty acids within their own membranes to the trans form.[3][4] This is a defense mechanism to increase membrane rigidity and counteract the fluidizing effects of certain chemical stressors.[5][6]

This leads to our central hypothesis:

The linear geometry of ricinelaidic acid will result in a less disruptive intercalation into the microbial lipid bilayer compared to the kinked structure of ricinoleic acid. Consequently, ricinelaidic acid sodium salt is hypothesized to exhibit significantly lower antimicrobial activity than ricinoleic acid sodium salt.

Caption: Hypothesized impact of isomerism on membrane disruption.

A Framework for Investigation: Experimental Protocols

To systematically evaluate the antimicrobial properties of ricinelaidic acid sodium salt, a multi-tiered experimental approach is essential.

Synthesis of Ricinelaidic Acid and its Sodium Salt

Ricinelaidic acid is not a major natural constituent and is typically produced synthetically or via isomerization of ricinoleic acid.[2]

Protocol 1: Isomerization of Ricinoleic Acid to Ricinelaidic Acid

This protocol is adapted from established photochemical methods.[7]

-

Dissolution: Dissolve ricinoleic acid and a catalytic amount (e.g., 2 mol%) of diphenyl disulfide in a suitable solvent like hexane.

-

Photochemical Reaction: Place the solution in a photochemical reactor and irradiate with a medium-pressure mercury lamp for several hours.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Recrystallization: Recrystallize the resulting semisolid residue from hexane to yield crude ricinelaidic acid.

-

Purification: Further recrystallization can be performed to achieve high purity.

Protocol 2: Saponification to Ricinelaidic Acid Sodium Salt

This is a standard saponification procedure.

-

Dissolution: Dissolve the purified ricinelaidic acid in ethanol.

-

Addition of Base: Slowly add a stoichiometric amount of sodium hydroxide solution while stirring.

-

Heating: Gently heat the mixture to ensure complete reaction.

-

Isolation: Remove the solvent under reduced pressure to obtain the solid ricinelaidic acid sodium salt.

-

Washing and Drying: Wash the product with a cold solvent (e.g., acetone) to remove any unreacted starting material and dry under vacuum.

Determination of Antimicrobial Activity

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

-

Preparation of Stock Solution: Prepare a stock solution of ricinelaidic acid sodium salt in a suitable solvent (e.g., sterile deionized water).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under optimal growth conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 4: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Subculturing: Following the MIC determination, take an aliquot from each well showing no visible growth.

-

Plating: Spread the aliquot onto an agar plate containing no antimicrobial agent.

-

Incubation: Incubate the plates under optimal growth conditions.

-

Determination of MBC/MFC: The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells compared to the initial inoculum.

Elucidation of the Mechanism of Action

Protocol 5: Membrane Permeability Assay using Propidium Iodide

This assay assesses membrane damage by measuring the uptake of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

-

Cell Culture: Grow the test microorganism to the mid-logarithmic phase and harvest the cells.

-

Treatment: Resuspend the cells in a suitable buffer and treat with various concentrations of ricinelaidic acid sodium salt (e.g., at and above the MIC).

-

Staining: At different time points, add propidium iodide to the cell suspensions.

-

Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Caption: A logical workflow for the investigation of ricinelaidic acid sodium salt.

Concluding Remarks and Future Directions

The exploration of ricinelaidic acid sodium salt as a potential antimicrobial agent represents a logical and necessary extension of the research conducted on its cis-isomer. The central hypothesis, grounded in the fundamental principles of lipid biochemistry and microbial physiology, provides a compelling rationale for a comparative investigation. The experimental protocols detailed herein offer a validated and systematic approach to not only determine the antimicrobial efficacy of this understudied compound but also to elucidate its mechanism of action.

Should the hypothesis be confirmed, the findings would underscore the critical role of stereochemistry in the antimicrobial activity of fatty acids. Conversely, should ricinelaidic acid sodium salt exhibit unexpected antimicrobial properties, it would open up new avenues of research into the structure-activity relationships of lipid-based antimicrobials. Regardless of the outcome, the systematic investigation proposed in this guide will undoubtedly contribute valuable knowledge to the field of antimicrobial drug discovery.

References

-

Pabón-Vidal, D. R., et al. (2022). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Molecules, 27(11), 3531. [Link]

-

Wright, A. J., & Marangoni, A. G. (2011). Vegetable Oil-based Ricinelaidic Acid Organogels-Phase Behavior, Microstructure, and Rheology. Food Biophysics, 6(3), 348-357. [Link]

-

Grokipedia. (n.d.). Ricinelaidic acid. Retrieved from [Link]

-

Novak, M. J., & Weber, M. M. (1961). Antimicrobial activity of some ricinoleic acid oleic acid derivatives. Journal of the American Oil Chemists' Society, 38(11), 577-579. [Link]

-

Heipieper, H. J., et al. (2003). Cis–Trans Isomerase of Unsaturated Fatty Acids: An Immediate Bacterial Adaptive Mechanism to Cope with Emerging Membrane Perturbation Caused by Toxic Hydrocarbons. In Pseudomonas. Springer. [Link]

-

Gerlach, H., & Thalmann, A. (1977). Ricinelaidic acid lactone. Organic Syntheses, 57, 101. [Link]

- CN102351682A. (2012). Preparation method for sebacic acid.

-

Bernal, P., et al. (2007). Transcriptional regulation of fatty acid cis–trans isomerization in the solvent-tolerant soil bacterium, Pseudomonas putida F1. Environmental Microbiology, 9(10), 2517-2525. [Link]

-

Yuliani, R., et al. (2018). Synthesis of Antimicrobial and Emulsifier Compunds through Hydroxyl Group Esterification of Oxidized Ricinoleic Acid. SciTePress. [Link]

-

Sevindik, M., et al. (2017). Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. Journal of Food Science and Technology, 54(13), 4267-4272. [Link]

-

Weber, F. J., et al. (1994). Cis/trans isomerization of fatty acids as a defence mechanism of Pseudomonas putida strains to toxic concentrations of toluene. Microbiology, 140(8), 2013-2017. [Link]

-

Wikipedia. (n.d.). Ricinoleic acid. Retrieved from [Link]

-

Heipieper, H. J., et al. (2004). The trans/cis ratio of unsaturated fatty acids is not applicable as biomarker for environmental stress in long-term contaminated habitats. FEMS Microbiology Letters, 238(2), 403-408. [Link]

-

Pabiś, S., & Kula, J. (2016). Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review. Current Medicinal Chemistry, 23(35), 4037-4056. [Link]

-

Yuliani, R., et al. (2018). Synthesis of oxidized ricinoleic acid esters as antimicrobial and emulsifier compounds. ResearchGate. [Link]

-

Szűcs, E., et al. (2020). Synthesis and Biological Evaluation of Four New Ricinoleic Acid-Derived 1-O-alkylglycerols. Molecules, 25(4), 868. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional regulation of fatty acid cis–trans isomerization in the solvent-tolerant soil bacterium, Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Micelle Formation of Ricinelaidic Acid Sodium Salt in Aqueous Solution

Abstract

Ricinelaidic acid sodium salt, the sodium salt of the trans-isomer of ricinoleic acid, is an amphiphilic molecule of significant interest in pharmaceutical sciences. Its unique structure, featuring an 18-carbon chain with a hydroxyl group and a trans double bond, dictates its self-assembly behavior in aqueous media. This guide provides a comprehensive technical exploration of the principles, experimental determination, and influencing factors of micelle formation for Ricinelaidic acid sodium salt. We delve into the thermodynamic drivers of micellization and present detailed, field-proven protocols for characterizing its critical micelle concentration (CMC) using surface tensiometry, conductometry, and fluorescence spectroscopy. Furthermore, we examine the potential of these micelles as nanocarriers in advanced drug delivery systems, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture of Ricinelaidic Acid Sodium Salt

Ricinelaidic acid is the trans-isomer of the naturally occurring ricinoleic acid.[1] As an amphiphilic molecule, its sodium salt possesses a distinct hydrophilic-lipophilic character. The molecule consists of:

-

A long, 18-carbon hydrophobic alkyl chain, which is averse to interacting with water.

-

A polar, hydrophilic carboxylate head group (-COONa), which readily interacts with water molecules.[2]

-

A hydroxyl (-OH) group at the 12th carbon position, adding to the polarity of the molecule.

-

A trans double bond between the 9th and 10th carbons, which imparts a straighter, more rigid conformation to the hydrocarbon tail compared to the cis-isomer (ricinoleic acid).

This structure predisposes Ricinelaidic acid sodium salt to self-assemble in aqueous solutions to minimize the unfavorable interactions between its hydrophobic tail and water. This process, known as micellization, is a cornerstone of its utility in various applications, particularly in solubilizing poorly water-soluble compounds for drug delivery.[3][4][5]

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₃NaO₃ | [6] |

| Molar Mass | 321.4 g/mol | [6] |

| Classification | Anionic Surfactant | [7][8] |

| Key Structural Features | 18-carbon chain, trans-double bond (C9), hydroxyl group (C12), sodium carboxylate head | [1] |

The Thermodynamics and Mechanism of Micelle Formation

When surfactants like Ricinelaidic acid sodium salt are introduced into water at low concentrations, they exist as individual molecules, or monomers.[2] Some of these monomers migrate to the air-water interface, orienting their hydrophobic tails away from the water, which reduces the surface tension of the solution.[9][10]

As the concentration increases, the interface becomes saturated. To further shield the hydrophobic tails from the aqueous environment, the monomers begin to spontaneously self-assemble into spherical aggregates known as micelles.[11] This occurs at a specific concentration known as the Critical Micelle Concentration (CMC) .[12][13] Above the CMC, any additional surfactant molecules added to the system predominantly form new micelles, while the monomer concentration remains relatively constant.[7]

The primary driving force for micellization is the hydrophobic effect . The process is entropically driven; by sequestering the hydrophobic tails within the micellar core, the highly ordered water molecules surrounding each individual tail are released into the bulk solution, leading to a significant increase in the overall entropy of the system.[14][15]

Diagram: Micelle Formation in Aqueous Solution

Caption: Self-assembly of surfactant monomers into a micelle above the CMC.

Experimental Determination of the Critical Micelle Concentration (CMC)

Determining the CMC is the most critical step in characterizing the behavior of Ricinelaidic acid sodium salt. The CMC is not a single point but a narrow concentration range where various physicochemical properties of the solution exhibit an abrupt change. Several robust methods can be employed, each leveraging a different property that changes upon micelle formation.[16]

Method 1: Surface Tensiometry

Principle: This is considered a standard and direct method for CMC determination.[17] Below the CMC, as the surfactant concentration increases, monomers adsorb at the air-water interface, causing a sharp decrease in surface tension.[9][10] Once micelles begin to form, the concentration of free monomers in the bulk solution (and thus at the interface) remains relatively constant. Consequently, the surface tension plateaus.[10][13] The CMC is identified as the concentration at the inflection point where these two trends intersect.[10]

Diagram: Surface Tensiometry Workflow

Caption: Workflow for determining CMC via surface tensiometry.

Experimental Protocol: Surface Tensiometry (Du Noüy Ring Method)

-

Preparation:

-

Prepare a concentrated stock solution of Ricinelaidic acid sodium salt in deionized water (e.g., 50 mM).

-

Generate a series of solutions with decreasing concentrations by serial dilution. Ensure the concentration range brackets the expected CMC.[9]

-

-

Instrumentation & Calibration:

-

Use a force tensiometer equipped with a platinum Du Noüy ring.

-

Thoroughly clean the ring by rinsing with a solvent (e.g., ethanol) and then flaming it to red heat to remove any organic residues.

-

Calibrate the instrument according to the manufacturer's specifications.

-

-

Measurement:

-

Starting with the most dilute solution to minimize contamination, pour the sample into the measurement vessel.

-

Measure the surface tension. It is crucial to allow the system to equilibrate, as surfactant molecules need time to diffuse to the interface. Record the stable value.

-

Repeat the measurement for each concentration, ensuring the ring is cleaned between different samples.[9]

-

-

Data Analysis:

-

Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.[9]

-

The resulting plot will show two distinct linear regions. Perform a linear regression on the data points in the rapidly decreasing region and another on the data points in the plateau region.

-

The CMC is the concentration corresponding to the intersection of these two lines.[13]

-

Method 2: Conductivity Measurement

Principle: This method is highly effective for ionic surfactants like Ricinelaidic acid sodium salt.[9][18] In a dilute solution (below CMC), the surfactant exists as individual ions (Ricinelaidate⁻ and Na⁺), and the conductivity increases linearly with concentration as more charge carriers are added.[19] When micelles form, the individual surfactant anions are aggregated into a larger, slower-moving entity.[17] Although these micelles are charged, their mobility is significantly lower than that of the free monomers. Furthermore, a fraction of the counterions (Na⁺) becomes associated with the micelle surface, reducing the total number of effective charge carriers. This leads to a distinct change in the slope of the conductivity versus concentration plot.

Diagram: Conductometry Principle

Caption: Idealized plot showing the change in slope at the CMC.

Experimental Protocol: Conductivity Measurement

-

Preparation:

-

Prepare a stock solution of the surfactant in deionized water with very low intrinsic conductivity.

-

Place a known volume of deionized water in a thermostatted vessel equipped with a magnetic stirrer and a conductivity probe.

-

-

Titration & Measurement:

-

Allow the system to reach thermal equilibrium.

-

Measure the initial conductivity of the water.

-

Add small, precise aliquots of the concentrated surfactant stock solution to the water.

-

After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.

-

Continue this process well past the expected CMC.

-

-

Data Analysis:

-

Calculate the exact concentration of the surfactant after each addition.

-

Plot the measured conductivity (κ) versus the surfactant concentration.

-

The plot will exhibit two linear regions with different slopes.[20]

-

Fit straight lines to the data points below and above the transition region. The concentration at which these lines intersect is the CMC.

-

Method 3: Fluorescence Spectroscopy with a Molecular Probe

Principle: This is a highly sensitive method that relies on a hydrophobic fluorescent probe, most commonly pyrene .[9] Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its local microenvironment.[7] In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When micelles form, the nonpolar pyrene molecules preferentially partition into the hydrophobic core of the micelles.[7] In this nonpolar environment, the I₁/I₃ ratio decreases significantly. By monitoring this ratio as a function of surfactant concentration, a sigmoidal curve is obtained, and the CMC can be determined from the inflection point.[7][18]

Experimental Protocol: Fluorescence Probe Method

-

Preparation:

-

Prepare a stock solution of pyrene in a volatile solvent like acetone at a concentration that ensures the final aqueous concentration is very low (e.g., ~10⁻⁶ M) to avoid excimer formation.

-

Prepare a series of vials or a 96-well plate for the different surfactant concentrations.

-

Add a small, identical aliquot of the pyrene stock solution to each vial/well and allow the solvent to evaporate completely, leaving a thin film of pyrene.

-

Prepare a range of Ricinelaidic acid sodium salt solutions in deionized water.

-

Add the surfactant solutions to the corresponding vials, dissolving the pyrene film. Allow the solutions to equilibrate (e.g., for several hours) to ensure complete probe partitioning.

-

-

Measurement:

-

Use a spectrofluorometer. Set the excitation wavelength for pyrene (typically ~335 nm).

-

Record the emission spectrum for each sample (typically from 350 nm to 450 nm).

-

Record the fluorescence intensities at the first (~373 nm) and third (~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.

-

The data will typically form a sigmoidal curve. The CMC is often taken as the concentration at the midpoint of the transition. Fitting the data to a Boltzmann sigmoidal function can provide a more precise value.[9]

-

| Method | Principle | Advantages | Disadvantages |

| Surface Tensiometry | Change in interfacial properties | Direct method, considered a standard.[17] | Can be slow, requires meticulous cleaning, sensitive to impurities.[17] |

| Conductivity | Change in charge carrier mobility | Simple, precise, and fast for ionic surfactants. | Only applicable to ionic surfactants; sensitive to temperature and background electrolytes.[9][18] |

| Fluorescence | Change in probe microenvironment | Extremely sensitive, requires very small sample volumes.[9] | Indirect method; the probe itself might slightly alter the micellization process.[17] |

Factors Influencing Micelle Formation

The CMC and micellar properties of Ricinelaidic acid sodium salt are not fixed values but are influenced by several external factors.[2][21]

-

Temperature: For ionic surfactants, increasing the temperature often leads to a slight increase in the CMC.[2] This is a complex effect, as higher temperatures can increase the solubility of the monomer while also affecting the hydration of the hydrophilic head group.[2][14]

-

Presence of Electrolytes: Adding an inorganic salt (e.g., NaCl) to the solution will decrease the CMC of Ricinelaidic acid sodium salt.[2][22] The added counterions (Na⁺) and co-ions (Cl⁻) screen the electrostatic repulsion between the negatively charged carboxylate head groups in the micelle.[11] This reduced repulsion allows the monomers to pack more easily, favoring micelle formation at a lower concentration.[2]

-

pH: The pH of the aqueous solution is critical. Ricinelaidic acid sodium salt is the salt of a weak acid. At low pH values (acidic conditions), the carboxylate head group (-COO⁻) will become protonated to form the neutral carboxylic acid (-COOH). This neutral form is much less water-soluble and will precipitate rather than form micelles. Therefore, stable micelle formation requires a pH well above the pKa of the carboxylic acid group (typically pH > 7).

Applications in Drug Development

The ability of Ricinelaidic acid sodium salt micelles to form a hydrophobic core makes them excellent nanocarriers for poorly water-soluble drugs.[4][23]

-

Solubilization: Hydrophobic drug molecules can be encapsulated within the nonpolar core of the micelles, significantly increasing their apparent solubility in aqueous formulations like intravenous injections.[3][23]

-

Drug Delivery: As nano-sized carriers (typically 5-20 nm in diameter), micelles can improve the pharmacokinetic profile of a drug. They can protect the drug from premature degradation and, due to their size, may passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5][23]

-

Controlled Release: The drug can be released from the micelle via diffusion or upon micelle dissociation, which can be triggered by changes in the local environment (e.g., pH, enzymes) if the surfactant is designed to be stimuli-responsive.[4][23]

Conclusion